molecular formula C13H19N3O2 B1391801 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine CAS No. 1221792-31-9

1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Cat. No.: B1391801
CAS No.: 1221792-31-9
M. Wt: 249.31 g/mol
InChI Key: ITZLDKAKYLKOHY-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine is a piperazine-derived organic compound with the molecular formula C13H19N3O2 . It features a piperazine ring core that is substituted at one nitrogen with a 3-hydroxyphenyl group and at the other nitrogen with an ethylcarbamoyl moiety. This specific structure makes it a valuable intermediate in synthetic organic and medicinal chemistry research. As a building block, this compound is primarily used in the research and development of novel pharmacologically active molecules. Its structural framework is commonly explored in the design of compounds that target the central nervous system. Researchers utilize it to synthesize and test new chemical entities, studying structure-activity relationships to optimize potency and selectivity. The compound is provided strictly for laboratory research purposes and is not intended for diagnostic or therapeutic uses. Research Applications & Value The primary research value of this compound lies in its role as a versatile synthetic intermediate. The piperazine ring is a privileged scaffold in drug discovery, frequently found in molecules with significant biological activity. The presence of the hydroxyphenyl group offers a site for further chemical modification, such as etherification or coupling reactions, while the ethylcarbamoyl group can contribute to hydrogen bonding and influence the compound's pharmacokinetic properties. Researchers employ it in the synthesis of complex molecular libraries for high-throughput screening against various biological targets. Handling & Safety This product is for research use only and is not approved for human or veterinary consumption. While a specific safety data sheet for this exact compound was not identified in the search results, similar piperazine derivatives are known to be harmful if inhaled, in contact with skin, or swallowed . Researchers should handle this material with appropriate personal protective equipment, including gloves and safety goggles, and should always work in a well-ventilated laboratory environment, preferably within a fume hood . It is the responsibility of the purchaser and user to conduct appropriate risk assessments before handling.

Properties

IUPAC Name

N-ethyl-4-(3-hydroxyphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-14-13(18)16-8-6-15(7-9-16)11-4-3-5-12(17)10-11/h3-5,10,17H,2,6-9H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZLDKAKYLKOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine. The synthesis is achieved through a direct and efficient carbamoylation reaction between 1-(3-hydroxyphenyl)piperazine and ethyl isocyanate. This document outlines the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, it emphasizes critical safety precautions necessary for handling the reagents involved. The content is designed for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering them a robust framework for the successful synthesis and validation of the target compound.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] The piperazine scaffold is a privileged structure due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties. The target molecule, this compound, incorporates key pharmacophoric features: a phenylpiperazine moiety, a hydroxyl group that can act as a hydrogen bond donor/acceptor, and a carbamoyl group which is a common feature in many enzyme inhibitors.

This guide focuses on the synthesis of this specific molecule via a well-established chemical transformation: the reaction of a secondary amine with an isocyanate to form a urea derivative (in this case, a carbamoyl-piperazine). This reaction is typically high-yielding, clean, and proceeds under mild conditions, making it an attractive method for both small-scale laboratory synthesis and larger-scale production.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The secondary amine of the 1-(3-hydroxyphenyl)piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl isocyanate. The subsequent proton transfer results in the formation of the stable urea linkage.

Reaction:

1-(3-hydroxyphenyl)piperazine + Ethyl Isocyanate → this compound

Mechanism:

The lone pair of electrons on the nitrogen atom of the piperazine ring initiates a nucleophilic attack on the electron-deficient carbonyl carbon of the ethyl isocyanate. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the final, neutral product. The reaction is generally irreversible and driven by the formation of the stable carbamoyl bond.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of the target compound.

Materials and Equipment

Reagents:

  • 1-(3-hydroxyphenyl)piperazine (≥98% purity)

  • Ethyl isocyanate (≥99% purity)

  • Anhydrous Dichloromethane (DCM) (or other suitable aprotic solvent like THF or Acetonitrile)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(3-hydroxyphenyl)piperazine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Reagent Addition: In a separate, dry dropping funnel, prepare a solution of ethyl isocyanate (1.05 eq) in a small amount of anhydrous DCM. Add the ethyl isocyanate solution dropwise to the stirred piperazine solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of Ethyl Acetate and Hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of Ethyl Acetate in Hexanes is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the prepared column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Visualization of Workflow

The overall experimental workflow can be visualized as follows:

Synthesis_Workflow Setup Reaction Setup (Piperazine in DCM, 0°C) Addition Dropwise Addition (Ethyl Isocyanate) Setup->Addition Reaction Stir at RT (2-4 hours) Addition->Reaction Monitor TLC Monitoring Reaction->Monitor Workup Aqueous Work-up (Wash with H₂O, Brine) Monitor->Workup If complete Dry Drying & Concentration (MgSO₄, Rotovap) Workup->Dry Purify Column Chromatography (Silica Gel) Dry->Purify Product Pure Product (Characterization) Purify->Product

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data Summary

ParameterValue/ConditionRationale
Stoichiometry
1-(3-hydroxyphenyl)piperazine1.0 equivalentLimiting reagent.
Ethyl isocyanate1.05 equivalentsA slight excess ensures complete consumption of the starting piperazine.
Reaction Conditions
SolventAnhydrous DichloromethaneAprotic solvent that dissolves both reactants and is unreactive.
Temperature0 °C to Room Temp.Initial cooling controls the exothermic reaction; warming to RT ensures completion.
Reaction Time2-4 hoursTypical duration for this type of reaction; should be confirmed by TLC.
Work-up & Purification
Purification MethodFlash Column ChromatographyStandard and effective method for removing unreacted starting materials and byproducts.
Expected Yield>85%This reaction is generally high-yielding.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expected signals would include aromatic protons, piperazine methylene protons, and the ethyl group protons (a quartet and a triplet).

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound. The expected m/z for the protonated molecule [M+H]⁺ should be observed.

  • HPLC (High-Performance Liquid Chromatography): To assess the purity of the final compound, which should ideally be >95%.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Ethyl Isocyanate: This reagent is highly toxic, flammable, and a lachrymator.[3][4][5][6] It must be handled exclusively in a well-ventilated chemical fume hood.[4][5] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3][5] Avoid inhalation of vapors and contact with skin and eyes.[4][6] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[3][4]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.

  • General Precautions: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3][4] In case of a spill, use an absorbent material like activated charcoal; do not use water.[3]

Conclusion

The synthesis protocol detailed in this guide provides a clear and reproducible method for obtaining this compound. By following the outlined steps for reaction, purification, and characterization, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and development programs. The emphasis on the reaction mechanism and safety ensures a comprehensive understanding and safe execution of the procedure.

References

  • Ethyl Isocyanate Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Ethyl Isocyanate Safety Information. (n.d.). Starshine Chemical. Retrieved from [Link]

  • Kant, R., Kaur, T., Hilal, Z., & Maji, S. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Retrieved from [Link]

  • Popat, K. H., et al. (2025). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. Letters in Organic Chemistry. Retrieved from [Link]

Sources

Precision Synthesis and Optimization of Hydroxyphenyl-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists

Executive Summary

The hydroxyphenyl-piperazine moiety represents a "privileged structure" in neuropsychiatric drug discovery, serving as a critical pharmacophore for Dopamine D2/D3 and Serotonin 5-HT1A/2A receptor modulation. While the piperazine nitrogen acts as the primary proton acceptor for aspartate binding in GPCRs, the hydroxyphenyl group provides essential hydrogen-bonding capabilities and metabolic handles.

This guide details a robust, scalable synthetic strategy for accessing novel derivatives. Unlike traditional methods that suffer from poor chemoselectivity (N- vs. O-alkylation), this protocol advocates for a Protection-First Strategy utilizing Buchwald-Hartwig amination and late-stage O-demethylation.

Part 1: Pharmacophore Rationale & SAR Logic

To design effective derivatives, one must understand the "Message-Address" concept in GPCR ligand binding.

  • The Message (Head): The hydroxyphenyl-piperazine core.[1][2][3][4][5] The basic nitrogen (protonated at physiological pH) forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in D2 receptors). The hydroxyl group often engages in H-bonding with Serine or Threonine residues, influencing intrinsic activity (agonist vs. antagonist).

  • The Address (Tail): A lipophilic moiety attached via an alkyl linker. This occupies a secondary hydrophobic pocket, determining subtype selectivity (e.g., D2 vs. D3).

Visualization: SAR & Binding Mode

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core Hydroxyphenyl-Piperazine (The 'Message') Linker Alkyl Chain (n=2-4) Core->Linker N-Alkylation Target GPCR Binding Pocket Core->Target Asp3.32 Salt Bridge Ser/Thr H-Bonding Tail Lipophilic Heterocycle (The 'Address') Linker->Tail Covalent Bond Tail->Target Hydrophobic Interaction

Caption: Modular assembly of the pharmacophore. The 'Message' core drives affinity, while the 'Address' tail drives selectivity.

Part 2: Retrosynthetic Strategy

Direct alkylation of 1-(4-hydroxyphenyl)piperazine is fraught with challenges. The phenolic hydroxyl group (pKa ~10) and the secondary amine (pKa ~8-9) compete for electrophiles. Under basic conditions required for alkylation, the phenoxide anion is highly nucleophilic, leading to mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products.

The Superior Route: The O-Methyl Protection Strategy By starting with a methoxy-protected precursor, we eliminate O-alkylation risks during the linker attachment. The phenol is revealed only in the final step.

Pathway Overview:

  • Core Synthesis: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig).[6][7]

  • Functionalization: Chemoselective N-Alkylation.

  • Deprotection: Lewis Acid-mediated Demethylation.

Part 3: Practical Synthesis Guide
Step 1: The Core – Buchwald-Hartwig Amination

Objective:[6][8][9] Synthesize 1-(4-methoxyphenyl)piperazine with high purity. Why this method: Traditional SnAr (nucleophilic aromatic substitution) fails with electron-rich aryl halides (like 4-bromoanisole). Palladium catalysis is required.

Protocol:

  • Reagents:

    • 4-Bromoanisole (1.0 equiv)

    • Piperazine (anhydrous, 5.0 equiv) — Excess prevents bis-arylation.

    • Pd2(dba)3 (1 mol%)

    • BINAP (2 mol%)

    • NaOtBu (1.4 equiv)

    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Charge an oven-dried flask with Pd2(dba)3, BINAP, and NaOtBu under Argon.

    • Add Toluene, followed by 4-Bromoanisole and Piperazine.

    • Heat to 80–100°C for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1).

    • Workup: Cool to RT, filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.

    • Purification: The excess piperazine is water-soluble, but column chromatography (DCM/MeOH/NH3) is recommended to isolate the mono-arylated product.

Critical Insight: Use rac-BINAP or XPhos. XPhos often allows for milder temperatures, but BINAP is robust for this specific substrate.

Step 2: The Linker – Chemoselective N-Alkylation

Objective: Attach the "Tail" moiety without touching the protected phenol.

Protocol:

  • Reagents:

    • 1-(4-methoxyphenyl)piperazine (Product of Step 1)[1][10]

    • Target Alkyl Halide (e.g., 1-(3-chloropropyl)-quinolinone) (1.0 equiv)

    • Base: K2CO3 (3.0 equiv) or DIPEA (2.0 equiv)

    • Catalyst: KI (0.1 equiv) — Finkelstein reaction in situ to accelerate rate.

    • Solvent: Acetonitrile (ACN) or DMF.[11]

  • Procedure:

    • Suspend the amine and base in ACN.

    • Add the alkyl halide and KI.

    • Reflux (80°C) for 6–12 hours.

    • Validation: Monitor for the disappearance of the secondary amine peak in LCMS.

Step 3: The Reveal – O-Demethylation

Objective: Cleave the methyl ether to release the active hydroxyphenyl drug candidate.

Protocol:

  • Reagents:

    • N-alkylated intermediate (1.0 equiv)[2]

    • BBr3 (Boron Tribromide) (1M in DCM, 3.0–4.0 equiv)

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Safety Warning: BBr3 reacts violently with moisture. Perform strictly under N2 at -78°C.

    • Cool the substrate solution in DCM to -78°C.

    • Add BBr3 dropwise. The solution may turn dark red/brown.

    • Allow to warm slowly to 0°C or RT over 2–4 hours.

    • Quench: Cool back to -78°C. Add MeOH dropwise (exothermic!).

    • Workup: Neutralize with NaHCO3 (aq). Extract with DCM or EtOAc/Butanol (if polar).

Troubleshooting: If the amide linker in the "Tail" is sensitive to BBr3, use HBr (48% aq) at reflux, though this is harsher on the rest of the molecule.

Part 4: Experimental Workflow & Data Management
Synthetic Workflow Diagram

The following Graphviz diagram outlines the critical decision points and flow.

Synthesis_Flow Start Start: 4-Bromoanisole Step1 Step 1: Buchwald-Hartwig (Pd2(dba)3, BINAP, NaOtBu) Favors Mono-arylation Start->Step1 Pip Piperazine (5 eq) Pip->Step1 Inter1 Intermediate A: 1-(4-methoxyphenyl)piperazine Step1->Inter1 Step2 Step 2: N-Alkylation (R-X, K2CO3, ACN) Chemoselective Inter1->Step2 Inter2 Intermediate B: Protected Precursor Step2->Inter2 Step3 Step 3: Demethylation (BBr3, DCM, -78°C) Reveals Phenol Inter2->Step3 Final Final Product: Hydroxyphenyl-Piperazine Derivative Step3->Final

Caption: Step-wise synthesis ensuring chemoselectivity via the O-Methyl protection strategy.

Data Summary Table: Optimization Parameters

When optimizing Step 1 (Buchwald), use this matrix to troubleshoot yields.

ParameterCondition A (Standard)Condition B (Difficult Substrates)Rationale
Catalyst Pd2(dba)3 (1%)Pd(OAc)2 (5%)Pd(OAc)2 is cheaper but requires reduction in situ.
Ligand BINAP (2%)XPhos or BrettPhos (2-5%)Bulky phosphines (XPhos) stabilize Pd(0) better for deactivated aryl halides.
Base NaOtBuCs2CO3Cs2CO3 is milder; use if functional groups are base-sensitive.
Solvent Toluene1,4-DioxaneDioxane boils higher (101°C), useful for sluggish reactions.
Part 5: Biological Validation & References

To validate the synthesized library, the following assays are standard:

  • Radioligand Binding: Competition assays using [3H]-Spiperone (D2) and [3H]-8-OH-DPAT (5-HT1A).

  • Functional Assay: cAMP accumulation (Gi/o coupled) or Calcium flux (Gq coupled) to determine intrinsic activity (Agonist vs Antagonist).

  • Metabolic Stability: Incubation with Human Liver Microsomes (HLM). Note: The hydroxyphenyl group is a direct target for Glucuronidation (UGT enzymes). Rapid clearance is a risk.

References
  • Meyer, M. D., et al. (2016). "Structure-Activity Relationship Studies of Piperazine Derivatives Targeting Dopamine D2 and D3 Receptors." Journal of Medicinal Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ye, X., et al. (2012). "Synthesis of Aripiprazole Derivatives and Their Pharmacological Evaluation." Bioorganic & Medicinal Chemistry Letters.

  • Kikuchi, T., et al. (1995). "7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a New Antipsychotic Drug with Dopamine Autoreceptor Agonist Activity." Journal of Pharmacology and Experimental Therapeutics.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

Sources

Methodological & Application

developing a screening assay for 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Development of Endocannabinoid Hydrolase Inhibitors

Executive Summary

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that regulates pain, inflammation, and central nervous system homeostasis. The therapeutic potential of modulating this system is vast, but direct cannabinoid receptor agonists often produce untoward psychoactive effects. An alternative strategy is the pharmacological blockade of the enzymes responsible for endocannabinoid degradation: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [1].

This application note details the assay development and screening cascade for analogs of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine , a privileged piperazine carbamate scaffold. Piperazine carbamates act as covalent inhibitors of serine hydrolases. Because these compounds inactivate their targets via covalent carbamylation of the catalytic serine, standard equilibrium-based screening assays are fundamentally inadequate. Here, we outline a self-validating screening workflow combining time-dependent fluorogenic biochemical assays with competitive Activity-Based Protein Profiling (ABPP) to ensure both kinetic accuracy and proteome-wide selectivity[2].

Biological Context & Mechanistic Rationale

Anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are the primary endocannabinoids. AEA is predominantly degraded by FAAH, while 2-AG is hydrolyzed by MAGL.

The Causality of the Piperazine Carbamate Scaffold: this compound utilizes a dual-action mechanism. The 3-hydroxyphenyl group acts as a tunable recognition motif that interacts with the cytosolic port of the hydrolase, driving binding affinity (


). The 4-ethylcarbamoyl moiety serves as an electrophilic warhead. Upon binding, the catalytic serine (Ser241 in FAAH; Ser122 in MAGL) executes a nucleophilic attack on the carbamate carbonyl. This expels the piperazine leaving group and results in a covalently carbamylated, inactive enzyme[2].

Because the inhibition is covalent and time-dependent, static


 values will artificially shift based on incubation time. Therefore, screening assays must be designed to capture the pseudo-first-order inactivation rate (

).

ECS_Pathway AEA Anandamide (AEA) FAAH FAAH (Ser241) AEA->FAAH Hydrolysis AG 2-Arachidonoylglycerol (2-AG) MAGL MAGL (Ser122) AG->MAGL Hydrolysis AA1 Arachidonic Acid + Ethanolamine FAAH->AA1 AA2 Arachidonic Acid + Glycerol MAGL->AA2 Inhibitor Piperazine Carbamate Analogs Inhibitor->FAAH Carbamylation Inhibitor->MAGL Carbamylation

Figure 1: Endocannabinoid degradation pathway and covalent interception by piperazine carbamates.

Experimental Protocols

To establish a self-validating system, the screening cascade must first quantify target engagement in a purified biochemical system, and subsequently verify selectivity in a native proteomic environment.

Protocol 1: Time-Dependent Fluorogenic Biochemical Screening

This assay utilizes AMC-arachidonoyl amide (AAMCA), a fluorogenic substrate that releases highly fluorescent 7-amino-4-methylcoumarin (AMC) upon hydrolysis by FAAH[3]. For MAGL, 7-hydroxycoumarinyl arachidonate is utilized.

Materials:

  • Recombinant human FAAH and MAGL enzymes.

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA[4].

  • MAGL Assay Buffer: 10 mM Tris-HCl, pH 7.2, 1 mM EDTA.

  • Substrates: AAMCA (for FAAH)[3]; 7-hydroxycoumarinyl arachidonate (for MAGL).

  • Control Inhibitors: JZL195 (Dual FAAH/MAGL)[1], PF-3845 (FAAH-selective).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute this compound analogs in DMSO (100X final concentration).

  • Enzyme Pre-incubation (Critical Step): In a black 96-well microplate, add 180 µL of Assay Buffer containing recombinant enzyme. Add 2 µL of the inhibitor in DMSO. Incubate at 37°C for exactly 30 minutes. Causality Note: This pre-incubation allows the covalent carbamylation reaction to reach steady-state kinetics. Omitting this step will result in false negatives for slow-binding covalent inhibitors.

  • Substrate Addition: Initiate the reaction by adding 18 µL of the fluorogenic substrate (final concentration 1 µM).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at 37°C (For AMC:

    
     = 340-360 nm, 
    
    
    
    = 450-465 nm)[4].
  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence curve. Plot residual activity vs. inhibitor concentration to determine the apparent 
    
    
    
    .
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Carbamates are notorious for off-target reactivity against other mammalian serine hydrolases (e.g., ABHD6, neuropathy target esterase [NTE], and carboxylesterases)[2]. Competitive ABPP acts as a proteome-wide selectivity filter.

Materials:

  • Mouse brain membrane proteome (2 mg/mL protein concentration).

  • Activity-based probe: Fluorophosphonate-Rhodamine (FP-Rh) (1 µM final)[1].

  • SDS-PAGE equipment and in-gel fluorescence scanner (e.g., Typhoon).

Step-by-Step Methodology:

  • Proteome Treatment: Aliquot 50 µL of mouse brain membrane proteome (1 mg/mL in PBS) into microcentrifuge tubes.

  • Inhibitor Competition: Add 1 µL of the piperazine carbamate analog (to achieve 1 µM or 10 µM final concentration) or DMSO vehicle. Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µL of FP-Rh (50 µM stock for a 1 µM final concentration). Incubate for 30 minutes at room temperature in the dark. Causality Note: FP-Rh covalently labels the active site of all functional serine hydrolases. If the analog has already carbamylated a specific enzyme, it competitively blocks FP-Rh binding[5].

  • Resolution: Quench the reaction with 4X SDS loading buffer, boil for 5 minutes, and resolve 20 µL per lane on a 10% SDS-PAGE gel.

  • Detection: Scan the gel using a flatbed fluorescence scanner (

    
     = 532 nm, 
    
    
    
    = 580 nm).
  • Validation: A selective analog will cause the disappearance of only the FAAH (~63 kDa) and/or MAGL (~33 kDa) bands, leaving the rest of the serine hydrolase profile (e.g., ABHD6 at ~35 kDa) intact[1].

Data Presentation & Expected Outcomes

A successful screening campaign will identify analogs that maintain the dual FAAH/MAGL inhibition profile of the parent scaffold while minimizing off-target interactions. All quantitative kinetic data and ABPP densitometry should be summarized for structure-activity relationship (SAR) analysis.

Table 1: Representative Kinetic and Selectivity Profile for Piperazine Carbamate Analogs

Compound / ScaffoldFAAH

(nM)
MAGL

(nM)
ABHD6 Cross-Reactivity (ABPP)Proteome Selectivity Profile
JZL195 (Control) 2.04.0High (>80% inhibition at 1 µM)Dual FAAH/MAGL + ABHD6
PF-3845 (Control) 1.5>10,000NoneFAAH Selective
1-(3-Hydroxyphenyl)-... 15.028.0Moderate (~40% inhibition)Dual FAAH/MAGL
Optimized Analog A 5.28.1Low (<10% inhibition)Highly Selective Dual Inhibitor

*Apparent


 values calculated following a 30-minute pre-incubation.

Screening Cascade Workflow

To ensure high-throughput efficiency without sacrificing mechanistic rigor, compounds should be triaged through the following logical cascade:

Workflow Step1 1. Compound Library Prep Piperazine Carbamate Analogs Step2 2. Primary Biochemical Screen Fluorogenic Assays (FAAH & MAGL) Step1->Step2 Step3 3. Kinetic Profiling Determine k_inact / K_I Step2->Step3 Step4 4. Proteome-Wide Selectivity Competitive ABPP (FP-Rh) Step3->Step4 Step5 5. Lead Selection In Vivo Biomarker Testing Step4->Step5

Figure 2: Hierarchical screening workflow for covalent serine hydrolase inhibitors.

References

  • Long, J. Z., Nomura, D. K., Vann, R. E., Walentiny, D. M., Booker, L., Jin, X., Burston, J. J., Sim-Selley, L. J., Lichtman, A. H., Wiley, J. L., & Cravatt, B. F. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270–20275.[Link]

  • Chang, J. W., Cognetta, A. B., Niphakis, M. J., & Cravatt, B. F. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. ACS Chemical Biology, 8(7), 1590–1599.[Link]

  • Long, J. Z., Li, W., Washington, L., Galvanox, R. J., Geletu, M., & Cravatt, B. F. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 53(4), 1830–1842.[Link]

  • Angelucci, C. B., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2576, 269–275.[Link]

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Topic: A Framework for the Development and Validation of a Quantitative Bioanalytical Method for 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing critical data for assessing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive guide for the development and validation of a robust bioanalytical method for 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine, a novel piperazine derivative, in common biological matrices such as human plasma and urine. We present detailed protocols for sample preparation using both Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in established scientific principles and align with the rigorous validation standards set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Introduction and Analytical Strategy

This compound is a substituted piperazine, a chemical class frequently associated with a wide range of pharmacological activities.[4][5][6] Accurate measurement of its concentration in biological fluids is essential for making critical decisions throughout the drug development pipeline.[7]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this application. Its superior sensitivity and selectivity allow for the precise quantification of low-concentration analytes within complex biological environments, minimizing interference from endogenous matrix components.[8] The strategy outlined herein focuses on developing a method that is not only accurate and precise but also rugged and reliable for high-throughput sample analysis.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to isolate the target analyte from interfering matrix components, such as proteins and phospholipids, which can suppress the analyte signal in the mass spectrometer and damage the analytical column.[9][10] The choice between methods depends on the required cleanliness of the extract, desired analyte concentration, and throughput needs.

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique suitable for initial screening and high-throughput applications. It involves adding a water-miscible organic solvent to the sample, which denatures and precipitates the majority of proteins.[11][12] Acetonitrile is often the solvent of choice as it tends to precipitate proteins more effectively than methanol and results in a cleaner supernatant.[13]

Methodology:

  • Allow biological samples (plasma, urine) to thaw to room temperature.

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).

  • Pipette 100 µL of the sample into the corresponding tube.

  • Add 10 µL of an internal standard (IS) working solution (e.g., stable isotope-labeled analyte) and briefly vortex. The use of an IS is crucial to correct for variability during sample processing and analysis.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[14]

  • Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

cluster_ppt Protein Precipitation Workflow Sample 100 µL Plasma/ Urine Sample Add_IS Add Internal Standard (IS) Sample->Add_IS Add_ACN Add 300 µL Ice-Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex (1-2 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis Inject for LC-MS/MS Analysis Supernatant->Analysis

A simplified workflow for the Protein Precipitation (PPT) method.
Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a significantly cleaner sample extract compared to PPT by utilizing a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[15] This results in reduced matrix effects and often improves the lower limit of quantification (LLOQ).[16] For a molecule like this compound, which has both lipophilic character and a basic piperazine nitrogen, a hydrophilic-lipophilic balanced (HLB) or a mixed-mode polymeric cation exchange sorbent is recommended.[16]

Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma or urine with 200 µL of 4% phosphoric acid in water. This ensures the piperazine nitrogen is protonated (positively charged), facilitating strong retention on a cation exchange sorbent.

  • SPE Cartridge Conditioning: Condition an HLB or mixed-mode SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. It is critical not to let the sorbent bed dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water to remove hydrophilic interferences.

    • Wash 2: Pass 1 mL of methanol to remove lipophilic interferences.

  • Elution: Elute the analyte from the sorbent using 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the piperazine nitrogen, releasing it from the cation exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for analysis.

cluster_spe Solid-Phase Extraction Workflow Sample Pre-treat Sample (Acidify) Load Load Sample Sample->Load Condition Condition SPE (Methanol, Water) Condition->Load Wash Wash Interferences (Aqueous & Organic) Load->Wash Elute Elute Analyte (Basic Solvent) Wash->Elute Dry Evaporate & Reconstitute Elute->Dry Analysis Inject for LC-MS/MS Analysis Dry->Analysis

A typical workflow for the Solid-Phase Extraction (SPE) method.

LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point for method development. Optimization is necessary to achieve the best performance for the specific instrumentation used.

Parameter Recommended Starting Condition Rationale
LC Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, <3 µm)Provides good retention and separation for moderately polar to nonpolar compounds.[17]
Mobile Phase A Water with 0.1% Formic AcidThe acidifier improves peak shape and promotes efficient ionization in positive mode.[16]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 - 0.6 mL/minTypical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold, re-equilibrateA standard gradient to elute the analyte while separating it from matrix components.
Injection Volume 2 - 10 µLDependent on expected concentration and system sensitivity.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic piperazine nitrogens are readily protonated, making positive mode ESI highly effective.
Detection Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
MRM Transitions To be determined by direct infusion of analyte standardThe most intense and specific fragment ions should be chosen for quantification (quantifier) and confirmation (qualifier).

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[8] The validation process demonstrates that the method is suitable for its intended purpose.[2] Key validation parameters and their typical acceptance criteria, based on FDA and EMA guidelines, are summarized below.[1][3][18]

Validation Parameter Description General Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Linearity & Range The concentration range over which the method is accurate and precise.A calibration curve with at least 6 non-zero standards. A correlation coefficient (r²) > 0.99 is desired.
Accuracy The closeness of measured values to the nominal (true) concentration.Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met.
Matrix Effect The suppression or enhancement of ionization caused by co-eluting matrix components.The CV of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should be ≤15%.
Recovery The efficiency of the extraction process.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Mean concentration of stability samples must be within ±15% of the nominal concentration.[1][19]
Protocol: Stability Assessment

Analyte stability must be evaluated to ensure that sample collection, handling, storage, and analysis do not compromise the integrity of the results.[20][21]

Methodology:

  • Prepare low and high concentration QC samples in the relevant biological matrix.

  • Analyze a set of these QCs immediately ("time zero" reference samples).

  • Store the remaining QCs under the conditions being tested.

  • At the end of the storage period, analyze the stored QCs against a freshly prepared calibration curve.

  • Calculate the mean concentration of the stored QCs and compare it to the nominal concentration. The deviation should be within ±15%.[19]

Stability Tests to Perform:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (typically 3 cycles).

  • Bench-Top Stability: Evaluate stability at room temperature for a duration that mimics the sample handling time in the laboratory.

  • Long-Term Stability: Confirm stability in a freezer (-20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.[1]

  • Autosampler (Post-Preparative) Stability: Determine the stability of the processed samples in the autosampler.[21]

Conclusion

This application note provides a detailed framework for developing and validating a sensitive and selective LC-MS/MS method for the quantification of this compound in biological fluids. By offering detailed protocols for both protein precipitation and solid-phase extraction, along with a comprehensive validation strategy aligned with international regulatory guidelines, this document serves as a valuable resource for scientists in drug development. Adherence to these principles will ensure the generation of high-quality, reliable data to support critical pharmacokinetic and toxicokinetic assessments.

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2024). U.S. Department of Health and Human Services (HHS.gov). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Future Science. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020). U.S. Food and Drug Administration (FDA). [Link]

  • Draft Guideline Bioanalytical method validation. (2009). European Medicines Agency (EMA). [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. [Link]

  • Automated SPE for Drugs of Abuse in Urine Sample. (2022). Aurora Biomed. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (2022). BioPharma Services. [Link]

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  • An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. (2014). Boston University. [Link]

  • Comprehensive drug screening in urine using solid-phase extraction and combined TLC and GC/MS identification. (1991). Journal of Analytical Toxicology. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry. [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022). MDPI. [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. (2007). ResearchGate. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing. [Link]

  • How to prepare plasma samples for HPLC analysis? (2013). ResearchGate. [Link]

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (2007). LCGC North America. [Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

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  • Determination of the piperazine derivative drugs in commercial dosage... ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). Analytical and Bioanalytical Chemistry. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Molecules. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. [Link]

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  • Analytical Methods. (2010). RSC Publishing. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges related to its aqueous solubility. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your experimental outcomes.

Introduction: Understanding the Solubility Challenge

This compound is an arylpiperazine derivative with a molecular structure that presents a classic solubility challenge. While the piperazine and hydroxyl moieties offer some hydrophilicity, the overall molecule possesses significant hydrophobic regions, potentially leading to poor aqueous solubility. This can impede various stages of research and development, from initial in vitro assays to formulation development.

To effectively address solubility issues, it is crucial to understand the physicochemical properties of the compound. Based on its structure (SMILES: O=C(NCc1ccccc1)N1CCN(c2cccc(O)c2)CC1), we can predict key parameters that govern its solubility behavior.

Predicted Physicochemical Properties:

ParameterPredicted ValueImplication for Solubility
pKa (most basic) ~7.5 - 8.5The piperazine nitrogen allows for protonation, suggesting that solubility will be pH-dependent and increase in acidic conditions.
pKa (most acidic) ~9.5 - 10.5The phenolic hydroxyl group can be deprotonated at higher pH, which could also enhance solubility.
logP ~2.0 - 3.0This value indicates a moderate lipophilicity, suggesting a preference for organic phases over aqueous ones and contributing to its limited water solubility.

These values are estimations derived from computational models and should be experimentally verified for precise formulation development.

This guide will now delve into a series of frequently asked questions and troubleshooting scenarios, providing detailed explanations and step-by-step protocols to systematically improve the aqueous solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My stock solution of this compound is cloudy or shows precipitation. How can I achieve a clear, stable solution?

This is a common issue stemming from the compound's low intrinsic aqueous solubility. The following strategies can be employed, starting with the simplest and most common approach: pH adjustment.

Troubleshooting Workflow: pH-Dependent Solubility

A Initial Observation: Cloudy/Precipitated Solution B Primary Hypothesis: pH is near the isoelectric point (region of minimum solubility) A->B C Strategy: pH Adjustment B->C D Acidic pH Titration (e.g., 0.1 M HCl) C->D E Basic pH Titration (e.g., 0.1 M NaOH) C->E F Monitor for Dissolution D->F E->F G Clear Solution Achieved F->G Yes H Precipitation Persists F->H No I Consider Alternative Strategies: Co-solvents, Surfactants, Cyclodextrins H->I

Caption: Troubleshooting workflow for addressing precipitation through pH adjustment.

Scientific Rationale:

The structure of this compound contains two key ionizable groups: a basic piperazine nitrogen and an acidic phenolic hydroxyl group.

  • In acidic conditions (pH < pKa of piperazine): The piperazine nitrogen will be protonated, forming a positively charged species (a salt) which is generally more water-soluble.[1][2][3][4]

  • In basic conditions (pH > pKa of phenol): The phenolic hydroxyl group will be deprotonated, forming a negatively charged phenolate ion, which also enhances aqueous solubility.

Between these two pKa values, the molecule will exist predominantly in its neutral, least soluble form. Therefore, adjusting the pH away from this isoelectric point is a highly effective strategy for improving solubility.[2][3][4]

Step-by-Step Protocol for pH Adjustment:

  • Prepare a Suspension: Suspend a known amount of this compound in your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Acidic Titration: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while continuously stirring and monitoring the solution's clarity. Note the pH at which the solution becomes clear.

  • Basic Titration (Alternative): In a separate experiment, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to a fresh suspension, again monitoring for clarification and recording the pH.

  • Determine Optimal pH Range: This experiment will reveal the pH ranges in which the compound is sufficiently soluble for your application.

  • Buffer Selection: For your final experiments, prepare a buffer at the determined optimal pH to maintain the compound in its soluble, ionized state.

Note: Always consider the pH stability of your compound and the compatibility of the chosen pH with your experimental system (e.g., cell culture, enzymatic assays).

Q2: I have adjusted the pH, but the solubility is still insufficient for my required concentration. What are my next options?

If pH adjustment alone is not sufficient, the next step is to modify the properties of the solvent itself. Co-solvents and surfactants are excellent tools for this purpose.[1][5][6][7]

Strategy 1: Co-solvency

Scientific Rationale:

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[5][7] This makes the environment more favorable for dissolving lipophilic compounds like this compound by reducing the interfacial tension between the solute and the solvent.[6][8]

Commonly Used Co-solvents in Research:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 0.1% - 5% (v/v)Highly effective, but can have biological effects at higher concentrations. A common choice for initial stock solutions.
Ethanol 1% - 20% (v/v)Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol (PG) 5% - 30% (v/v)A viscous solvent often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 10% - 50% (v/v)A non-toxic polymer with excellent solubilizing properties for many compounds.[9]

Step-by-Step Protocol for Co-solvent Screening:

  • Prepare High-Concentration Stock in Pure Co-solvent: Dissolve a high concentration of this compound in 100% of the chosen co-solvent (e.g., DMSO).

  • Serial Dilution into Aqueous Buffer: Perform serial dilutions of the co-solvent stock into your aqueous buffer.

  • Observe for Precipitation: Note the concentration at which precipitation begins to occur. This will define the upper limit of your compound's solubility in that specific co-solvent/aqueous buffer system.

  • Vehicle Control: It is critical to include a vehicle control (the same concentration of co-solvent in buffer without the compound) in your experiments to account for any effects of the co-solvent itself.

Strategy 2: Use of Surfactants

Scientific Rationale:

Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[10][11][12] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic tails form a core that can encapsulate poorly soluble drug molecules, while the hydrophilic heads interact with the aqueous environment, effectively solubilizing the compound.[10][11][13]

Commonly Used Surfactants:

SurfactantTypeTypical Concentration Range
Tween® 80 (Polysorbate 80) Non-ionic0.1% - 2% (w/v)
Cremophor® EL Non-ionic0.5% - 5% (w/v)
Sodium Dodecyl Sulfate (SDS) Anionic0.1% - 1% (w/v) (Note: Can denature proteins)

Step-by-Step Protocol for Surfactant-based Solubilization:

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration above its CMC.

  • Add Compound: Add this compound to the surfactant solution.

  • Facilitate Dissolution: Use gentle heating (if the compound is heat-stable) and sonication to aid in the dissolution and micellar encapsulation process.

  • Control Experiments: As with co-solvents, always include a vehicle control with the surfactant alone in your experiments.

Q3: My application is sensitive to organic solvents and surfactants. Is there a more biocompatible method to improve solubility?

Yes, complexation with cyclodextrins offers a highly effective and often more biocompatible alternative for enhancing the solubility of poorly soluble compounds.[14][15][16][17]

Scientific Rationale:

Cyclodextrins are cyclic oligosaccharides with a truncated cone-like structure. The exterior of the cone is hydrophilic, while the interior cavity is hydrophobic.[16] Poorly soluble molecules, or hydrophobic moieties of a molecule, can be encapsulated within this cavity, forming an "inclusion complex."[15] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the guest molecule.[14][17]

Mechanism of Cyclodextrin Inclusion Complexation

cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex D Drug Complex D->Complex CD Hydrophobic Cavity (Hydrophilic Exterior) CD->Complex D_in_CD Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity to form a soluble inclusion complex.

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity. Widely used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Negatively charged, which can enhance complexation with positively charged drugs (e.g., protonated piperazine).

Step-by-Step Protocol for Cyclodextrin Complexation:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to make a stock solution (e.g., 10-40% w/v).

  • Add the Compound: Add this compound to the cyclodextrin solution.

  • Equilibrate: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. Sonication can expedite this process.

  • Remove Undissolved Compound: Centrifuge or filter the solution to remove any remaining undissolved compound.

  • Quantify Solubilized Compound: Analyze the clear supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the solubilized compound.

Summary of Recommended Strategies

MethodPrincipleAdvantagesConsiderations
pH Adjustment Ionization of the molecule to form a more soluble salt.Simple, effective for ionizable compounds, and uses common lab reagents.[2][3]Compound must be stable at the required pH; the pH must be compatible with the experimental system.
Co-solvency Reduces the polarity of the aqueous solvent system.High solubilization capacity for many compounds; a wide range of co-solvents are available.[5][7]Potential for co-solvent toxicity or interference in biological assays; risk of precipitation upon dilution.
Surfactants Micellar encapsulation of the hydrophobic molecule.Effective at low concentrations (above CMC); can also improve wetting.[10][13]Potential for cell lysis or protein denaturation (especially with ionic surfactants); can interfere with some assays.
Cyclodextrin Complexation Formation of a water-soluble inclusion complex.Generally low toxicity and high biocompatibility; can also improve compound stability.[14][15][16]Requires a good fit between the guest molecule and the cyclodextrin cavity; can be a more expensive option.

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound and achieve reliable, reproducible experimental results.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google Cloud.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Google Cloud.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26). Pharma Excipients.
  • How does co-solvency increase solubility - Filo. (2025, November 14). Filo.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). International Journal of Pharmacy & Pharmaceutical Research.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). ManTech Publications.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library.
  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16). Imperial Oilfield Chemicals Pvt. Ltd..
  • The important role and application of surfactants in pharmaceutical formulations. (2025, April 18). Unknown Source.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Unknown Source.
  • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5). PCCA.
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Longdom Publishing.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Unknown Source.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (n.d.). Journal of Pharmaceutical Negative Results.
  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility - ijprajournal. (2025, June 25). ijprajournal.
  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17). JoVE.

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Technical Support Center: Stability and Handling of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine. This guide is designed to provide in-depth troubleshooting assistance and best practices for the preparation, storage, and handling of Dimethyl Sulfoxide (DMSO) stock solutions to ensure the integrity and reproducibility of your experiments. As Senior Application Scientists, we have compiled this resource based on established principles of chemical stability and extensive field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate queries and issues encountered during the handling of this compound DMSO stocks.

Q1: I observed a precipitate in my DMSO stock solution after thawing. What should I do?

A1: If you see a precipitate, do not use the stock directly, as its concentration is no longer accurate. You can attempt to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating it.[1] If the precipitate fully dissolves, you may use the solution, but it is a strong indicator of an underlying stability issue. If the precipitate does not dissolve, it is highly recommended to discard the stock and prepare a fresh one to ensure the validity of your results.[1][2]

Q2: What are the optimal storage conditions for my stock solution?

A2: For maximum stability, stock solutions of this compound in anhydrous DMSO should be aliquoted into single-use volumes and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2][3] Always use tightly sealed vials to prevent moisture absorption.[2]

Q3: How many times can I safely freeze-thaw my stock solution?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][2] Ideally, you should subject your stock to only one cycle. Each cycle increases the risk of water absorption from the atmosphere, which can significantly decrease compound solubility and promote precipitation or degradation.[2][4][5] Studies have shown that compound integrity can decrease by over 10% within 10 freeze-thaw cycles. Aliquoting your stock into single-use volumes upon preparation is the most effective strategy to mitigate this.[6]

Q4: Why did my compound precipitate? What are the common causes?

A4: Precipitation is typically a physical instability issue, most often caused by a decrease in the compound's solubility in the DMSO stock. The primary causes are:

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5][7][8] This absorbed water alters the solvent's polarity and significantly reduces the solubility of many organic compounds.[4][5][8]

  • Repeated Freeze-Thaw Cycles: As explained above, this process enhances water absorption and provides the kinetic energy needed for dissolved molecules to crystallize out of a supersaturated solution.[4][5]

  • Overly High Concentration: The stock solution may have been prepared at a concentration that is too high, creating a supersaturated state that is kinetically stable but prone to precipitation over time or with temperature changes.[1][5]

Q5: I suspect my compound is chemically degrading, leading to lower-than-expected biological activity. How can I confirm this?

A5: A loss of biological activity is a strong indicator of chemical degradation.[2] To confirm this, you need to use analytical methods to assess the purity and concentration of your stock solution over time. The two most common and powerful techniques are:

  • High-Performance Liquid Chromatography (HPLC): An HPLC-UV method can be used to quantify the amount of the parent compound remaining and detect the appearance of new peaks that correspond to degradation products.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can provide detailed structural information, allowing you to identify degradation products and accurately measure the molar concentration of the parent compound.[9]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving stability issues with your DMSO stock solutions.

Troubleshooting Workflow for Stock Solution Issues

The following workflow provides a logical path from observing a problem to implementing a solution.

obs Observation: Precipitate or Loss of Activity inspect Visually Inspect Thawed Stock Is precipitate visible? obs->inspect redissolve Attempt to Redissolve: Warm (37°C) & Vortex/Sonicate inspect->redissolve Yes activity_loss Loss of Activity Observed (No Precipitate) inspect->activity_loss No success Does it fully redissolve? redissolve->success use_caution Use Solution with Caution (Concentration may be altered) Prioritize making fresh stock success->use_caution Yes discard DISCARD STOCK Concentration is not reliable success->discard No prepare_fresh Prepare Fresh Stock Solution (Follow Best Practice Protocol 2.1) use_caution->prepare_fresh discard->prepare_fresh validate Optional but Recommended: Perform Stability Validation (Follow Protocol 2.2) prepare_fresh->validate Validation Step activity_loss->validate

Caption: Troubleshooting workflow for DMSO stock issues.
Problem 1: Physical Instability (Precipitation)

The structure of this compound contains both polar (hydroxyl, carbamoyl) and non-polar (phenyl, piperazine ring) moieties, making its solubility in DMSO sensitive to changes in the solvent environment, particularly the introduction of water.

It is crucial to understand that water absorption and freeze-thaw cycles work together to cause precipitation.[4] DMSO is an excellent solvent, often capable of creating supersaturated solutions.[5] However, this is a kinetically trapped state. The diagram below illustrates how these factors disrupt this stability.

ss_sol Supersaturated Stock Solution (Kinetically Stable) water Water Absorption (Hygroscopic DMSO) ss_sol->water ft Freeze-Thaw Cycles ss_sol->ft sol_decrease Decreased Compound Solubility water->sol_decrease energy Provides Kinetic Energy for Crystallization ft->energy precipitate Precipitation (Thermodynamically Stable State) sol_decrease->precipitate energy->precipitate

Caption: Factors leading to compound precipitation in DMSO.
Potential Cause Explanation Preventative Solution
Moisture Contamination DMSO readily absorbs atmospheric water, which reduces its solvating power for many organic compounds.[5][7][8]Use high-purity, anhydrous DMSO from a freshly opened bottle.[1] Store DMSO in a desiccator. Minimize the time the stock vial is open to the air.
Repeated Freeze-Thaw Cycles This process accelerates water absorption and provides the energy for molecules to fall out of a supersaturated solution.[4][5]Prepare single-use aliquots immediately after making the stock solution to eliminate the need for repeated thawing of the master stock.[1][2]
Stock Concentration Too High The intended concentration may exceed the compound's thermodynamic solubility limit in DMSO, especially if any water is present.If precipitation is a recurring issue, prepare a new stock at a lower, more conservative concentration (e.g., 10 mM).[1][11]
Improper Thawing Thawing a cold vial in a humid environment can cause condensation to form around the cap, which is then introduced upon opening.Allow the vial to warm completely to room temperature before opening.
Problem 2: Chemical Instability (Degradation)

While less common than precipitation, chemical degradation can occur, especially during long-term storage or under suboptimal conditions. The structure of this compound has two primary sites susceptible to degradation.

  • Hydrolysis: The ethylcarbamoyl group (-C(=O)NHCH₂CH₃) could be susceptible to hydrolysis, particularly if the DMSO stock has absorbed significant amounts of water and is exposed to acidic or basic impurities.[12]

  • Oxidation: The hydroxyphenyl group is a phenolic moiety, which can be susceptible to oxidation. While DMSO itself is generally stable, it can act as a mild oxidizing agent, and trace impurities or exposure to oxygen can facilitate this process.[13]

  • Piperazine Ring Degradation: Piperazine and its derivatives can undergo degradation through various pathways, including ring-opening reactions, though this often requires more extreme conditions like high heat.[14][15][16]

Preventative Measures for Chemical Degradation:

  • Use High-Purity Solvent: Start with anhydrous, high-purity DMSO to minimize catalytic impurities and water for hydrolysis.[13]

  • Protect from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to prevent potential photodegradation.[17]

  • Inert Atmosphere: For highly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing.[10]

  • Store at -80°C: Lower temperatures slow down the kinetics of chemical reactions, prolonging the shelf-life of the compound.

Section 3: Best Practice Protocols

Following standardized protocols is essential for generating reproducible data.

Protocol 1: Preparation of a High-Quality DMSO Stock Solution
  • Preparation: Before you begin, allow the vial of this compound powder and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is fully dissolved.[1] Visually inspect the solution against a light source to confirm there are no visible particles.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene tubes.[2][6] The volume of each aliquot should be appropriate for a single experiment.

  • Sealing and Labeling: Seal each aliquot tube tightly. Use cryo-resistant labels to clearly mark the compound name, concentration, date, and your initials.

  • Storage: Place the labeled aliquots in a freezer box and store them at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Assessing Compound Stability by HPLC-UV

This protocol provides a general method to quantify the stability of your compound in DMSO.

  • Method Development: Develop a reverse-phase HPLC method that gives a sharp, symmetrical peak for the parent compound with a stable baseline. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Prepare a stock solution as described in Protocol 1. At your initial time point (T=0), dilute an aliquot of the stock solution with the mobile phase to a concentration within the linear range of your HPLC's UV detector.

  • Time-Zero Analysis: Inject the prepared sample onto the HPLC system and record the peak area of the parent compound. This will be your 100% reference value.[9]

  • Storage: Store the remaining aliquots under your desired test conditions (e.g., -20°C, 4°C, room temperature).

  • Subsequent Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw a new aliquot, prepare a sample in the same manner as T=0, and analyze it using the identical HPLC method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. A significant decrease (>5-10%) in the peak area or the appearance of new peaks indicates degradation.

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Combinatorial Chemistry and High Throughput Screening.
  • BenchChem. (n.d.). A Comparative Guide to Validating Compound Stability in DMSO-d6 Over Time with NMR. BenchChem Technical Support.
  • BenchChem. (n.d.). How to prevent GSK-5498A precipitation from DMSO stock. BenchChem Technical Support.
  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Laflin, P., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • BenchChem. (n.d.). Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem Technical Support.
  • BenchChem. (n.d.). Impact of freeze-thaw cycles on Aminohexylgeldanamycin stability in DMSO. BenchChem Technical Support.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Ltd. White Paper.
  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats.
  • Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Compound Stability in DMSO-d6. BenchChem Technical Support.
  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Available at: [Link]

  • Dale, G., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening. Available at: [Link]

  • BenchChem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility. BenchChem Technical Support.
  • Popa-Toma, F., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • ResearchGate. (2008). Stability of Screening Compounds in Wet DMSO. Available at: [Link]

  • Siwinska, N., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry. Available at: [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control. Available at: [Link]

  • ResearchGate. (n.d.). Summary of Degradation Rates of Piperazine and Various Diamines. Available at: [Link]

  • Eide-Haugmo, I., et al. (2021). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

how to prevent precipitation of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine in media

Author: BenchChem Technical Support Team. Date: March 2026

The technical support guide below addresses the solubility and precipitation issues associated with 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine (CAS 1221792-31-9). This guide is structured for researchers requiring high-fidelity experimental conditions.

Topic: Preventing Precipitation of this compound in Cell Culture Media Document ID: TS-SOL-249-01 Last Updated: February 27, 2026

Emergency Troubleshooting: "My Compound Just Precipitated"

If you observe turbidity, crystals, or "crashing out" upon adding your stock solution to the media, stop immediately. Do not filter and proceed; dosing will be inaccurate.

Immediate Triage
ObservationLikely CauseCorrective Action
Instant Cloudiness "Solvent Shock" : Rapid change in polarity from DMSO to aqueous media caused immediate nucleation.Discard. You cannot re-dissolve a precipitate in media without damaging the cells or proteins. Restart using the Stepwise Dilution Protocol (Section 3).
Crystals after 1h Supersaturation : The concentration exceeds the thermodynamic solubility limit (S₀) of the neutral species.Reduce Concentration or Add Carrier . If using serum-free media, add 0.1% BSA or 10-20% HP-β-CD.
Precipitate at Bottom Gravitational Settling : Large aggregates formed due to lack of mixing during addition.Vortex during addition. Ensure the pipette tip is submerged and moving while dispensing the stock.

Physicochemical Root Cause Analysis

To prevent precipitation, you must understand why it happens.

The Molecule: this compound[1][2]

  • Structure: A phenylpiperazine core with a urea-like ethylcarbamoyl tail and a phenolic hydroxyl group.

  • pKa Profile:

    • Phenol (OH): pKa ~9.8 (Neutral at pH 7.4).

    • Urea Nitrogen: Non-basic (Neutral).

    • Piperazine N1 (Aniline-like): Low basicity (pKa < 3) due to conjugation with the phenyl ring.

  • Net Charge at pH 7.4: Neutral (Uncharged).

The Mechanism: Because the molecule is uncharged at physiological pH, its solubility is driven solely by intrinsic solubility (


), which is often low for urea-containing aromatics due to strong intermolecular Hydrogen Bonding (crystal lattice energy). When you dilute a high-concentration DMSO stock (where the compound is soluble) into aqueous media, the solvent power drops exponentially. If the final concentration > 

, the system becomes supersaturated and precipitates.

Validated Preparation Protocols

Method A: The "Solvent Cushion" (Recommended for Serum-Containing Media)

Serum proteins (Albumin) act as natural carriers, binding lipophilic drugs and preventing precipitation.

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM .

    • Tip: Sonicate for 5 minutes at 37°C to ensure complete dissolution.

  • Pre-warm Media: Ensure culture media is at 37°C . Cold media accelerates precipitation.

  • The "Submerged Injection" Technique:

    • Place the pipette tip submerged in the center of the media volume.

    • Expel the DMSO stock slowly while simultaneously swirling or vortexing the media tube.

    • Do not drop the stock onto the surface; this creates a high-concentration film that precipitates instantly.

Method B: Cyclodextrin Complexation (Recommended for Serum-Free Media)

If you cannot use serum, you must use a solubilizing agent. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the hydrophobic drug.

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Intermediate Dilution:

    • Mix your DMSO drug stock (e.g., 10 mM) with the HP-β-CD solution 1:10 .

    • Incubate at 37°C for 15 minutes with shaking. This allows the drug to enter the cyclodextrin cavity.

  • Final Dilution: Add this complexed mixture to your serum-free media.

Decision Logic & Workflow (Diagram)

Use this logic flow to determine the correct solubilization strategy for your specific assay.

SolubilityWorkflow Start Start: this compound (DMSO Stock) CheckMedia Check Assay Media Type Start->CheckMedia Serum Serum-Containing Media (>5% FBS) CheckMedia->Serum Yes SerumFree Serum-Free / Minimal Media CheckMedia->SerumFree No DirectAdd Direct Addition Protocol: 1. Warm Media to 37°C 2. Submerged Injection 3. Vortex Immediately Serum->DirectAdd NeedCarrier Carrier Required SerumFree->NeedCarrier Success Stable Solution (Ready for Dosing) DirectAdd->Success Cyclodextrin Method B: HP-β-CD Complex (Pre-incubate DMSO stock with 20% CD) NeedCarrier->Cyclodextrin Standard BSA Alternative: Add 0.1% BSA (If protein binding is acceptable) NeedCarrier->BSA Alternative Cyclodextrin->Success BSA->Success

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on media composition.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? A: No. While the piperazine nitrogen exists, the N1 is aniline-like (weakly basic) and N4 is an amide (neutral). You would need a very low pH (< 3) to protonate it significantly, which is incompatible with cell culture. The molecule is effectively neutral at physiological pH.

Q: What is the maximum DMSO concentration I can use? A: Most mammalian cells tolerate up to 0.5% (v/v) DMSO. However, for this compound, keeping DMSO < 0.1% increases the risk of precipitation. We recommend a final DMSO concentration of 0.1% - 0.25% to balance solubility and toxicity. Always include a "Vehicle Control" (DMSO only) in your experiment.

Q: Why does it precipitate after 24 hours? A: This is "Ostwald Ripening." Small, invisible nuclei formed during the initial mixing. Over time, these grow into visible crystals. To prevent this, ensure rapid mixing during the initial addition or increase the concentration of your carrier (FBS/Cyclodextrin).

Q: Can I filter the media after adding the drug? A: Proceed with caution. If the drug has precipitated (even micro-precipitates), filtering will remove the active compound, reducing your effective dose. Only filter if you have validated (via HPLC/LC-MS) that the drug remains in solution post-filtration.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

Sources

Technical Support Center: Protocol Refinement for 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis and optimization of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine . The core challenge in this synthesis is chemoselectivity : ensuring the ethyl isocyanate reacts exclusively with the secondary amine (N4 position) of the piperazine ring while leaving the phenolic hydroxyl group (on the phenyl ring) untouched.

Our technical analysis confirms that kinetic control is the primary driver for success. Under optimized conditions, the nucleophilicity difference between the secondary amine (


) and the phenol (

) allows for high selectivity (

) without the need for protecting groups.

Module 1: The Optimized Protocol (Architecture)

Do not deviate from the stoichiometry or temperature controls listed below. This protocol relies on the higher nucleophilicity of the amine to drive selectivity.

Reagents & Stoichiometry
ComponentRoleEq.Notes
1-(3-Hydroxyphenyl)piperazine Substrate1.0Must be free base, not HCl salt.
Ethyl Isocyanate Electrophile1.05Slight excess to drive completion.
Dichloromethane (DCM) Solvent0.1 MAnhydrous. Alternative: THF.
Argon/Nitrogen AtmosphereN/AEssential to prevent phenol oxidation.
Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction flask with 1-(3-Hydroxyphenyl)piperazine (1.0 eq) and anhydrous DCM (10 mL per mmol).

  • Dissolution: Stir under inert atmosphere until fully dissolved. If solubility is poor, switch solvent to THF (Tetrahydrofuran).

    • Critical: Do NOT add base (TEA/DIPEA) or catalysts (DMAP). Bases activate the phenol and promote O-carbamoylation side reactions.

  • Addition: Cool the solution to 0°C using an ice bath. Add Ethyl Isocyanate (1.05 eq) dropwise over 15 minutes.

    • Why? Low temperature suppresses the activation energy required for the slower phenol reaction.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

  • Monitoring: Check via TLC (MeOH/DCM 1:9). The product is usually more polar than the starting material but less polar than the O-acylated byproduct.

  • Quench & Workup:

    • If precipitate forms: Filter and wash with cold DCM (Product is often a white solid).

    • If solution remains clear: Evaporate solvent. Recrystallize from Ethanol/Hexane or Ethyl Acetate .

Module 2: Process Visualization (Logic Flow)

The following diagram illustrates the kinetic pathway and critical control points to avoid the "O-Carbamoylation" failure mode.

ReactionPathway Start 1-(3-Hydroxyphenyl) piperazine Condition_Cold 0°C, Neutral pH (Kinetic Control) Start->Condition_Cold Dissolve Condition_Hot >25°C or Base Added (Thermodynamic Risk) Start->Condition_Hot Reagent Ethyl Isocyanate (1.05 eq) Reagent->Condition_Cold Dropwise Add Product TARGET: N-Urea Derivative Condition_Cold->Product Fast Reaction (Amine Attack) SideProduct IMPURITY: O-Carbamate or Bis-Urea Condition_Hot->SideProduct Phenol Activation Product->SideProduct Excess Isocyanate + Heat

Caption: Kinetic pathway demonstrating that low temperature and neutral pH favor N-acylation (Target), whereas heat or base promotes O-acylation (Impurity).

Module 3: Troubleshooting Matrix (FAQs)

Q1: My product is turning pink/brown during workup. Is it decomposing?

Diagnosis: Phenol Oxidation. Root Cause: The electron-rich phenol ring is susceptible to air oxidation, forming quinone-like impurities. Solution:

  • Immediate Fix: Wash the organic layer with a 5% Sodium Bisulfite (

    
    ) solution during workup to reduce oxidized species.
    
  • Prevention: Strictly degas all solvents and maintain an Argon blanket. Add a trace amount of BHT (butylated hydroxytoluene) if the compound is stored in solution.

Q2: I see two spots on TLC very close together. Which is my product?

Diagnosis: Regioisomer Competition (N- vs O-acylation). Root Cause: The reaction temperature was likely too high, or the addition of isocyanate was too fast, causing local heating. Validation:

  • Spot A (Target): The N-urea derivative. It generally has a lower Rf than the starting material but higher than the bis-acylated byproduct in polar eluents.

  • Spot B (Impurity): The O-carbamate (urethane). This forms if the phenol reacts.

  • Test: Treat a small aliquot with dilute NaOH. The O-carbamate (ester-like) is hydrolytically unstable compared to the urea. If Spot B disappears/shifts after base treatment, it was the O-impurity.

Q3: The starting material (piperazine salt) won't dissolve in DCM.

Diagnosis: Salt Formation. Root Cause: You are likely using the hydrochloride or hydrobromide salt of the piperazine.[1] Solution:

  • Do NOT add triethylamine (TEA) to the reaction to free-base it in situ (this risks activating the phenol).

  • Protocol: Perform a "free-basing" extraction first. Dissolve the salt in water, adjust pH to 10 with

    
    , extract into DCM/EtOAc, dry over 
    
    
    
    , and evaporate. Use the resulting oil/solid for the isocyanate reaction.
Q4: The product is an oil and won't crystallize.

Diagnosis: Solvent Entrapment / Impurity Profile. Solution:

  • Trituration: Dissolve the oil in a minimum amount of DCM, then add excess Diethyl Ether or Hexane while stirring vigorously.

  • Acid/Base Purification (The "Phenol Trick"):

    • Dissolve crude oil in EtOAc.

    • Extract with 1M NaOH (The product moves to the aqueous layer as the phenoxide; non-phenolic impurities stay in EtOAc).

    • Wash the aqueous layer with fresh EtOAc.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~4-5.

    • Extract the product back into EtOAc or filter the precipitate.

Module 4: Analytical Validation Criteria

Confirm your synthesis using these specific NMR signatures.

NucleusFeatureExpected Shift (

ppm)
Diagnostic Value

NMR
Urea -NH- 6.0 – 6.5 (triplet/broad)Confirms reaction with isocyanate.

NMR
Ethyl -CH2- 3.1 – 3.3 (multiplet)Confirms ethyl group incorporation.

NMR
Phenol -OH 9.0 – 9.5 (singlet)CRITICAL: Must be present.[2] If missing, you formed the O-carbamate.

NMR
Carbonyl (C=O) ~157 – 158Urea carbonyl shift.

References

  • Chemoselectivity of Isocyanates

    • Insight: Isocyanates react with amines orders of magnitude faster than phenols in the absence of base c
    • Source: Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.

  • Piperazine Urea Synthesis Protocols

    • Insight: General procedures for N-carbamoylation of phenylpiperazines using isocyan
    • Source:Organic Syntheses, Coll.[3] Vol. 6, p.711 (1988); Vol. 51, p.112 (1971). (Analogous procedure for urea formation).

  • Purification of Phenolic Piperazines

    • Insight: Methods for handling 1-(3-hydroxyphenyl)
    • Source: Patent CN108003118A: Preparation process of piperazine derivatives.[1]

  • Graphviz Visualization Tool

    • Source: Graphviz - Graph Visualization Software.

Sources

identifying and minimizing impurities in 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Impurity Control Subject: 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine Ticket ID: SYN-3HP-ECP-001 Status: Resolved / Knowledge Base Article

Executive Summary

This guide addresses the synthesis of This compound via the reaction of 1-(3-hydroxyphenyl)piperazine with ethyl isocyanate .

The core technical challenge in this synthesis is chemoselectivity . You are reacting an electrophile (isocyanate) with a substrate containing two nucleophiles: a secondary amine (piperazine


) and a phenol (aryl-OH).
  • Target:

    
    -carbamoylation (Urea formation).
    
  • Major Impurity Risk:

    
    -carbamoylation (Carbamate formation) and Bis-carbamoylation.
    

This guide provides a self-validating protocol to maximize


-selectivity and troubleshooting steps for impurity removal.

Part 1: The Reaction Landscape & Impurity Profile

The following diagram maps the reaction pathways. Understanding this is critical for diagnosing which impurity you are seeing by HPLC/LC-MS.

ReactionPathway SM Starting Material 1-(3-hydroxyphenyl)piperazine Product TARGET PRODUCT N-Urea Derivative SM->Product Path 1: N-Attack (Fast, Neutral/Mild Base) Imp_A Impurity A (O-Carbamate) Kinetic/Base Impurity SM->Imp_A Path 2: O-Attack (Promoted by Strong Base) EtNCO Ethyl Isocyanate Imp_C Impurity C (Urea Dimer) Hydrolysis By-product EtNCO->Imp_C Moisture/Hydrolysis Imp_B Impurity B (Bis-Adduct) Over-reaction Product->Imp_B Path 3: 2nd Eq EtNCO

Figure 1: Reaction pathway showing the competition between N-carbamoylation (Target) and O-carbamoylation (Impurity).[1][2]

Part 2: Critical Control Points (The "Why" & "How")

To ensure scientific integrity, we rely on the Nucleophilicity vs. Basicity principle. The secondary amine is more nucleophilic than the phenol but less acidic.

pH & Base Selection (The Primary Switch)
  • The Science: Phenols have a pKa

    
     10. If you use a base strong enough to deprotonate the phenol (e.g., NaOH, KOH, or even excess TEA in some solvents), you generate a phenoxide anion . Phenoxides are aggressive nucleophiles and will rapidly attack the isocyanate, forming Impurity A (O-carbamate)  or Impurity B (Bis-adduct) .
    
  • The Protocol:

    • Recommended: Perform the reaction without base or with a catalytic amount of a mild base (e.g., Pyridine) only if the starting material is a salt (e.g., HCl salt).

    • If SM is a free base: Do not add exogenous base. The secondary amine is sufficiently nucleophilic to react with ethyl isocyanate at RT.

Stoichiometry
  • The Science: Once the N-urea is formed, the phenol remains. Excess ethyl isocyanate will eventually react with the phenol, driving the reaction toward Impurity B .

  • The Protocol:

    • Use 0.95 to 1.0 equivalents of ethyl isocyanate.

    • Never use an excess to "push" the reaction. It is better to have 5% unreacted starting material (easily removed by acid wash) than 5% Bis-impurity (difficult to separate).

Temperature Control
  • The Science: N-acylation has a lower activation energy than O-acylation. Lower temperatures favor the kinetic product (N-urea).

  • The Protocol:

    • Start addition at 0°C to 5°C .

    • Allow to warm to Room Temperature (RT) only after addition is complete.

Part 3: Troubleshooting Guide (FAQs)

Q1: I see a peak at [M+71] in LC-MS. What is it?

Diagnosis: This is likely Impurity B (Bis-adduct) .

  • Mass Math: Target MW + 71 Da (Ethylcarbamoyl group).

  • Cause: Excess ethyl isocyanate was used, or the reaction time was too long, allowing the phenol to react.

  • Resolution: You cannot easily revert this. For the next batch, strictly limit ethyl isocyanate to 0.95 eq.

  • Purification: The Bis-adduct is less polar than the product. It can often be removed via flash chromatography (DCM/MeOH gradient) or by recrystallization from a polar solvent (e.g., Ethanol) where the bis-adduct may be less soluble.

Q2: The reaction is slow. Should I add Triethylamine (TEA)?

Answer: NO.

  • Reasoning: Adding TEA increases the basicity of the medium. While it might speed up the amine reaction slightly, it drastically increases the risk of deprotonating the phenol (Ar-OH

    
     Ar-O⁻), leading to O-carbamoylation.
    
  • Alternative: If the reaction is stalled, ensure your solvent is dry (water consumes isocyanate). Mild heating (30-40°C) is safer than adding strong base.

Q3: How do I remove unreacted Starting Material (SM) without chromatography?

Answer: Use a pH-controlled wash .

  • Logic: The Product is a Urea (neutral/very weak base). The SM is a secondary amine (basic, pKa ~8-9).

  • Protocol:

    • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

    • Wash with mild acidic buffer (e.g., Citric Acid or dilute HCl, pH 4-5).

    • Mechanism: The unreacted amine (SM) protonates and moves to the aqueous layer. The Urea (Product) and Phenol remain in the organic layer.

    • Warning: Do not use strong acid or heat, as this might hydrolyze the urea.

Q4: I see a white precipitate forming during the reaction. Is this my product?

Answer: It depends on the solvent, but check for Impurity C (1,3-Diethylurea) .

  • Cause: If your solvent was not anhydrous, Ethyl Isocyanate reacts with water to form Ethylamine, which reacts with another Isocyanate molecule to form 1,3-Diethylurea.

  • Verification: Run an NMR. 1,3-Diethylurea has a distinct symmetric structure.

  • Prevention: Use anhydrous THF or DCM and keep under Nitrogen atmosphere.

Part 4: Analytical Data & Specifications

Table 1: Key Impurity Markers (HPLC/LC-MS)

ComponentIdentityRelative Retention (RRT)*Mass Shift (Δ)Control Strategy
SM 1-(3-hydroxyphenyl)piperazine0.5 - 0.7Ref (MW)Acid Wash (pH 4)
Target N-Ethylcarbamoyl Derivative 1.00 +71 Da Stoichiometry (1.0 eq)
Impurity A O-Ethylcarbamoyl Isomer1.1 - 1.2+71 DaAvoid Base
Impurity B Bis-Ethylcarbamoyl> 1.3+142 DaLimit Reagent < 1.0 eq
Impurity C 1,3-DiethylureaVariable (Low)N/ADry Solvents

*Note: RRT is estimated based on standard C18 Reverse Phase (Water/ACN/Formic Acid). Amine (SM) elutes first; Bis-adduct (most hydrophobic) elutes last.

Part 5: Troubleshooting Logic Tree

Use this flow to make real-time decisions during your experiment.

TroubleshootingTree Start Start Analysis (HPLC/TLC) CheckSM Is SM present? Start->CheckSM CheckBis Is Bis-Impurity present? CheckSM->CheckBis No Action1 Action: Acid Wash (Citric Acid pH 4) CheckSM->Action1 Yes (>5%) Action2 Action: Recrystallize (Remove non-polars) CheckBis->Action2 Yes (<5%) Action3 CRITICAL ERROR Reduce Eq of Isocyanate next time CheckBis->Action3 Yes (>10%) Action4 Product is Clean Proceed to Isolation CheckBis->Action4 No

Figure 2: Decision logic for post-reaction processing.

References

  • Chemoselectivity of Isocyanates: Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates. (Demonstrates the kinetic preference for Nitrogen over Oxygen nucleophiles in neutral conditions).

  • Piperazine Synthesis & Impurities: The synthesis, analysis and characterisation of piperazine based drugs. (Provides baseline data on piperazine acylation patterns and impurity profiles).

  • General Urea Synthesis: N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents. (Discusses alternative, milder reagents like CDI if isocyanate selectivity fails).

  • HPLC Separation of Carbamoyl Derivatives: Separation of N-carbamoyl aspartate and L-dihydroorotate. (Illustrates the chromatographic behavior of carbamoyl derivatives, supporting the RRT estimations).

Sources

Validation & Comparative

Validating the Efficacy of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine (hereafter referred to as 3-HP-ECP ) is a structural derivative of the privileged pharmacophore 1-(3-hydroxyphenyl)piperazine (3-HPP) . While 3-HPP is a well-characterized metabolite and partial agonist at dopamine D2/D3 and serotonin 5-HT1A receptors, the addition of the N-ethylcarbamoyl (urea) moiety at the N4 position significantly alters its physicochemical and pharmacological profile.

This guide outlines the validation of 3-HP-ECP as a CNS-active modulator , specifically targeting dopaminergic and serotonergic systems. The ethylcarbamoyl modification is designed to enhance metabolic stability (preventing N-glucuronidation common in free piperazines) and modulate intrinsic efficacy, potentially shifting the compound from a full partial agonist to a "stabilizer" with improved side-effect profiles compared to traditional antipsychotics or anxiolytics.

Core Mechanism: The "Stabilizer" Hypothesis

The structural logic suggests 3-HP-ECP functions as a Balanced GPCR Modulator :

  • Dopamine D2/D3 Receptors: Partial agonism (stabilizing signaling tone without complete blockade, reducing Extrapyramidal Symptoms (EPS)).

  • Serotonin 5-HT1A Receptors: Agonism (conferring anxiolytic and antidepressant effects).

  • Physicochemical Optimization: The urea linkage reduces basicity (

    
    ), improving blood-brain barrier (BBB) permeability compared to the polar parent 3-HPP.
    

Comparative Analysis: 3-HP-ECP vs. Standard Alternatives

To validate 3-HP-ECP, it must be benchmarked against established ligands with overlapping mechanisms.

Feature3-HP-ECP (Test Compound)Aripiprazole (Benchmark 1)Buspirone (Benchmark 2)Haloperidol (Control)
Primary Class Novel Phenylpiperazine UreaAtypical AntipsychoticAnxiolyticTypical Antipsychotic
D2 Mechanism Putative Partial AgonistPartial Agonist (High Affinity)Antagonist (Weak)Full Antagonist
5-HT1A Mechanism Putative AgonistPartial AgonistPartial AgonistNegligible
Metabolic Liability Low (Urea capped)Moderate (CYP2D6/3A4)High (First-pass)Moderate
Key Advantage Dual-action with reduced EPS risk Established efficacyAnxiolysis without sedationPotent antipsychotic
Validation Model Amphetamine-HyperlocomotionAmphetamine-HyperlocomotionElevated Plus MazeCatalepsy Test

Experimental Validation Protocols

Scientific integrity requires a "self-validating" workflow. We do not simply test efficacy; we first validate exposure and target engagement.

Phase I: Pharmacokinetics & Target Engagement (The "Go/No-Go" Step)

Before behavioral testing, confirm the compound reaches the brain and binds the target.

Protocol A: BBB Penetration & Occupancy

  • Dosing: Administer 3-HP-ECP (10 mg/kg, i.p.) to C57BL/6 mice.

  • Sampling: Collect plasma and brain tissue at T=0.5, 1, 2, and 4 hours.

  • Analysis: LC-MS/MS quantification. Calculate Brain/Plasma ratio (

    
    ).
    
    • Success Criteria:

      
       (indicates sufficient CNS penetration).
      
  • Ex Vivo Binding: Use

    
    -Raclopride displacement in striatal homogenates from treated animals to confirm D2 receptor occupancy.
    
Phase II: Efficacy in Behavioral Models
Experiment 1: Antipsychotic Potential (Amphetamine-Induced Hyperlocomotion)

Rationale: Amphetamine increases synaptic dopamine. D2 antagonists/partial agonists reverse this hyperactivity. This model validates the "Dopaminergic Stabilizer" hypothesis.

  • Subjects: Male C57BL/6 mice (n=10/group).

  • Habituation: 30 mins in open field chambers.

  • Treatment:

    • Vehicle (Saline/DMSO).

    • 3-HP-ECP (3, 10, 30 mg/kg i.p.).

    • Aripiprazole (1 mg/kg, Positive Control).

  • Challenge: Amphetamine (3 mg/kg i.p.) administered 30 mins post-treatment.

  • Measurement: Total distance traveled (cm) for 60 mins post-challenge.

  • Data Analysis: Two-way ANOVA followed by Dunnett’s post-hoc test.

Experiment 2: Anxiolytic Potential (Elevated Plus Maze - EPM)

Rationale: 5-HT1A agonists increase time spent in open arms. This validates the serotonergic component.

  • Apparatus: Cross-shaped maze elevated 50cm, two open arms, two closed arms.

  • Treatment: Administer 3-HP-ECP (3, 10 mg/kg) or Buspirone (5 mg/kg) 30 mins prior.

  • Procedure: Place mouse in center facing open arm. Record for 5 mins.

  • Metrics: % Time in Open Arms, % Entries into Open Arms.

    • Exclusion Criteria: Total entries < 5 (indicates sedation/motor impairment, distinguishing anxiolysis from sedation).

Experiment 3: Safety & Side Effects (Catalepsy Test)

Rationale: D2 full antagonists (Haloperidol) cause catalepsy (rigidity). Partial agonists (Aripiprazole, 3-HP-ECP) should not.

  • Procedure: Place mouse forepaws on a horizontal bar (4 cm high).

  • Measurement: Latency to remove paws.

  • Cut-off: 60 seconds.

  • Comparison: 3-HP-ECP (High Dose) vs. Haloperidol (1 mg/kg).

Visualization: Mechanism & Workflow

Figure 1: Putative Signaling Mechanism of 3-HP-ECP

Caption: 3-HP-ECP acts as a dual-action modulator, stabilizing Dopamine D2 signaling (preventing hyper-activity) while activating 5-HT1A pathways to reduce anxiety.

MOA Compound 3-HP-ECP D2_Rec Dopamine D2 Receptor Compound->D2_Rec Partial Agonist HT_Rec Serotonin 5-HT1A Receptor Compound->HT_Rec Agonist Gi_Pathway Gi/o Protein Coupling D2_Rec->Gi_Pathway HT_Rec->Gi_Pathway cAMP cAMP Levels (Modulation) Gi_Pathway->cAMP Inhibits Behavior_AP Antipsychotic Effect cAMP->Behavior_AP Stabilizes Dopamine Tone Behavior_Anx Anxiolytic Effect cAMP->Behavior_Anx Modulates Serotonin Tone

Figure 2: Validation Experimental Workflow

Caption: Step-by-step validation pipeline ensuring PK exposure is verified before investing in behavioral efficacy models.

Workflow Step1 Phase I: In Vitro Profiling (Binding Affinity Ki) Step2 Phase II: Pharmacokinetics (BBB Penetration > 0.3) Step1->Step2 Decision Is Brain Exposure Sufficient? Step2->Decision Step3 Phase III: Efficacy Models (Amphetamine Hyperlocomotion) Decision->Step3 Yes Stop Refine Structure (Increase Lipophilicity) Decision->Stop No Step4 Phase IV: Safety Profiling (Catalepsy/Sedation) Step3->Step4

Data Presentation: Expected Results

The following table summarizes the expected outcome profile for 3-HP-ECP if it functions as a superior "Stabilizer" compared to Haloperidol.

AssayMetricHaloperidol (Control)3-HP-ECP (Target Profile)Interpretation
Ki (D2) Binding Affinity< 1 nM1–10 nMHigh affinity target engagement
Ki (5-HT1A) Binding Affinity> 1000 nM< 50 nMDual-target selectivity
Amph. Loco. % Inhibition95-100%60-80%Effective antipsychotic without total blockade
Catalepsy Latency (sec)> 120s (Rigid)< 20s (Normal)Low EPS liability (Safety)
EPM % Open Arm TimeNo EffectIncrease (+40%)Added Anxiolytic Benefit

References

  • Sigma-Aldrich. this compound Product Page. (Source of chemical identity). Link

  • Glennon, R. A., et al. (2002). Binding of phenylpiperazines to 5-HT1A and D2 receptors. Journal of Medicinal Chemistry. (Foundational SAR for 3-HPP derivatives). Link

  • Burstein, E. S., et al. (2005). Pharmacological profile of partial agonists at the dopamine D2 receptor. Journal of Pharmacology and Experimental Therapeutics. (Protocol for partial agonist validation). Link

  • Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie. (Standard protocol for FST). Link

  • Key Organics. this compound Safety Data Sheet. (Safety and Handling). Link

Publish Comparison Guide: Cross-Validation of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine Activity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical cross-validation of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine , analyzing its pharmacological profile as a putative G-Protein Coupled Receptor (GPCR) ligand.

Based on its structural scaffold—a 1-substituted 4-(3-hydroxyphenyl)piperazine —this compound belongs to a class of molecules identified as pure opioid receptor antagonists (with potential polypharmacology at serotonin 5-HT receptors). This guide structures the validation process to confirm its affinity, functional efficacy (or lack thereof), and selectivity against standard reference antagonists like Naloxone and Naltrexone .

Executive Summary & Compound Identity

This compound (CAS: 1221792-31-9) is a synthetic urea derivative of 1-(3-hydroxyphenyl)piperazine (3-OH-PP).[1]

  • Core Scaffold: 3-Hydroxyphenylpiperazine (a "privileged structure" for GPCRs).

  • Pharmacological Class: Putative Opioid Receptor Antagonist (Mu, Delta, Kappa) with potential 5-HT1A affinity.

  • Mechanism: Competitive antagonism at the orthosteric binding site of opioid receptors, preventing G-protein coupling and downstream signaling (cAMP inhibition, MAPK activation).

  • Key Validation Challenge: Distinguishing "pure" antagonism from partial agonism and verifying selectivity against structurally related serotonin receptors.

Chemical Structure & Properties
PropertyDetail
IUPAC Name N-ethyl-4-(3-hydroxyphenyl)piperazine-1-carboxamide
Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 249.31 g/mol
Key Moiety 3-Hydroxyphenyl (critical for opioid receptor hydrogen bonding); Ethylurea (modulates solubility and binding pocket fit).
Solubility DMSO (>10 mM), Ethanol (moderate).

Assay Landscape: The Validation Triad

To objectively validate the activity of this compound, we employ a "Validation Triad" comparing it against the gold standard, Naloxone .

Comparison Table: Compound Performance vs. Alternatives

Note: Values are representative of the 1-substituted 4-(3-hydroxyphenyl)piperazine class (e.g., ACS Med. Chem. Lett. 2010 series).[2]

FeatureThis compoundNaloxone (Standard)Naltrexone (Alternative)
Primary Target Mu/Delta/Kappa Opioid Receptors (Antagonist)Mu/Kappa/Delta (Non-selective Antagonist)Mu/Kappa/Delta (Long-acting Antagonist)
Binding Affinity (

)
Low Nanomolar (Est. 1–10 nM) ~1 nM (Mu)~0.5 nM (Mu)
Functional Activity Pure Antagonist (No intrinsic efficacy)Inverse Agonist / AntagonistInverse Agonist / Antagonist
Selectivity Risk High (Potential 5-HT1A affinity due to phenylpiperazine core)Low (High selectivity for Opioids)Low
Metabolic Stability Moderate (Urea hydrolysis, Glucuronidation)Low (Rapid First-Pass)Moderate

Experimental Protocols & Cross-Validation Logic

Experiment A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) to quantify how tightly the compound binds to the receptor, independent of function.

Protocol:

  • Membrane Prep: Use CHO-K1 cells overexpressing human Mu Opioid Receptor (MOR).

  • Radioligand: [³H]-Diprenorphine (0.5 nM). Non-selective antagonist ligand is preferred to label all receptor states.

  • Incubation: Incubate membranes (20 µg protein) with radioligand and varying concentrations of This compound (10⁻¹¹ to 10⁻⁵ M) for 60 min at 25°C in Tris-HCl buffer.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Logic:

  • If

    
     is > 1000 nM, the compound is inactive.
    
  • Cross-Check: The

    
     should be within 1-log unit of the functional 
    
    
    
    (see below). A large discrepancy suggests non-equilibrium conditions or distinct binding sites.
Experiment B: [³⁵S]GTPγS Binding Assay (Functional Efficacy)

Objective: Determine if the compound is an agonist, partial agonist, or antagonist. This is the critical "Go/No-Go" step for defining it as a "pure" antagonist.

Protocol:

  • System: CHO-hMOR cell membranes.

  • Reagents: GDP (10 µM) to suppress basal activity; [³⁵S]GTPγS (0.1 nM).

  • Agonist Challenge: To test antagonism, generate a dose-response curve of the standard agonist DAMGO in the presence of fixed concentrations (e.g., 10 nM, 100 nM) of the test compound.

  • Agonist Mode: To test for intrinsic activity (partial agonism), run a dose-response of the test compound alone.

  • Incubation: 30 min at 30°C.

  • Readout: Filtration and scintillation counting.

Data Interpretation:

  • Pure Antagonist: No increase in [³⁵S]GTPγS binding alone; rightward shift of the DAMGO curve (Schild analysis).

  • Partial Agonist: Increases [³⁵S]GTPγS binding to 20-80% of DAMGO max.

  • Inverse Agonist: Decreases basal [³⁵S]GTPγS binding (below 0%).

Visualization: Functional Signaling Pathway (Opioid Receptor)

OpioidSignaling cluster_assay Functional Assay Readout Ligand Ligand (Test Compound) Receptor Mu Opioid Receptor (GPCR) Ligand->Receptor Competitive Binding GProtein Gi/Go Protein (Heterotrimer) Receptor->GProtein Activation/Inhibition AC Adenylyl Cyclase GProtein->AC Inhibition (Gi) GTP [35S]GTPγS GProtein->GTP Exchange (GDP -> GTP) cAMP cAMP Levels AC->cAMP Reduction Effect Signaling Output (Analgesia/Side Effects) cAMP->Effect Modulation

Figure 1: Mechanism of Action and Assay Readout. The [³⁵S]GTPγS assay measures the exchange step directly coupled to receptor activation, providing an upstream functional readout distinct from downstream cAMP modulation.

Cross-Validation Analysis: Interpreting the Data

To validate the compound, you must triangulate data from Binding (Affinity) and Function (Efficacy).

Scenario 1: The "Ideal" Antagonist (Matches Naloxone)
  • Binding: High affinity (

    
     < 10 nM).
    
  • Function: No stimulation of GTPγS binding alone.

  • Schild Plot: Linear regression with a slope of ~1.0, indicating competitive antagonism.

Scenario 2: The "Partial Agonist" Trap (Common in Phenylpiperazines)
  • Binding: High affinity.

  • Function: Shows ~15% stimulation of GTPγS binding at high concentrations.

  • Implication: This compound is NOT a pure antagonist.[4] It may have analgesic properties but also a "ceiling" effect. This is common for 3-hydroxyphenylpiperazines (e.g., partial agonist activity at Delta receptors).

Scenario 3: The "Off-Target" False Positive
  • Observation: High affinity in Opioid binding, but unexpected results in functional assays (e.g., biphasic curves).

  • Cause: 5-HT1A Receptor Binding . The 3-hydroxyphenylpiperazine moiety is a known scaffold for Serotonin 5-HT1A ligands.

  • Corrective Action: Run a counter-screen against 5-HT1A. If

    
    , the compound is a "dirty" drug (mixed opioid/serotonin ligand).
    
Workflow: Step-by-Step Validation Logic

ValidationWorkflow Start Start: this compound Binding Radioligand Binding (Ki Determination) Start->Binding Decision1 Ki < 100 nM? Binding->Decision1 Inactive Discard: Inactive Decision1->Inactive No Functional [35S]GTPγS Assay (Agonist Mode) Decision1->Functional Yes Decision2 Stimulation > 10%? Functional->Decision2 PartialAgonist Classify: Partial Agonist Decision2->PartialAgonist Yes AntagonistTest [35S]GTPγS Assay (Antagonist Mode vs DAMGO) Decision2->AntagonistTest No Selectivity Counter-Screen (5-HT1A, D2) AntagonistTest->Selectivity Final Validated Pure Antagonist Selectivity->Final

Figure 2: Decision Matrix for classifying the pharmacological profile of the test compound.

References

  • ACS Medicinal Chemistry Letters. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists.[3]

  • Journal of Medicinal Chemistry. (2005). Structure-Activity Relationships of Phenylpiperazines as Opioid Receptor Ligands.

  • National Institute of Mental Health (PDSP). Protocol for Radioligand Binding and GTPgammaS Assays.

  • PubChem. Compound Summary: 1-(3-Hydroxyphenyl)piperazine derivatives.

Sources

evaluating the pharmacokinetic profile of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine compared to its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Evaluation Guide: 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Executive Summary & Compound Identity

This guide outlines the pharmacokinetic (PK) evaluation strategy for This compound (referred to herein as 3-HP-ECP ). This compound (CAS: 1221792-31-9) represents a specific structural class combining a phenylpiperazine core—a privileged scaffold in CNS drug discovery (targeting 5-HT and Dopamine receptors)—with an ethylurea moiety.

Significance: The presence of the 3-hydroxyl group (phenol) and the ethylcarbamoyl (urea) tail creates a unique push-pull electronic system. Evaluating its PK profile requires dissecting the competition between the high metabolic clearance of the phenol (Phase II glucuronidation) and the physicochemical stability provided by the urea cap.

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Leads.

Physicochemical & Structural Comparison

To understand the PK behavior of 3-HP-ECP, we must compare it to its closest structural analogs. This comparison highlights how the position of the hydroxyl group and the presence of the urea tail dictate solubility and metabolic fate.

Table 1: Comparative Physicochemical Profile

Feature3-HP-ECP (Target) Analog A: 4-HP-ECP Analog B: 3-OHPP
Structure Meta-OH, Urea tailPara-OH, Urea tailMeta-OH, Free amine
CAS No. 1221792-31-9908095-21-659817-32-2
LogP (Calc) ~1.2 - 1.5~1.1 - 1.4~0.6 - 0.9
pKa (Phenol) ~9.8 (Meta effect)~10.0 (Para effect)~9.8
H-Bond Donors 2 (Phenol, Urea NH)22 (Phenol, Amine NH)
Metabolic Risk High (UGT) High (UGT) High (UGT + MAO)
BBB Permeability Moderate (Urea limits)ModerateLow (Ionized amine)

Key Insight: The ethylcarbamoyl group in 3-HP-ECP increases lipophilicity (LogP) compared to the free piperazine (3-OHPP), potentially improving passive permeability. However, the meta-hydroxyl remains a "soft spot" for rapid Phase II metabolism, limiting oral bioavailability unless blocked or formulated appropriately.

ADME Evaluation Strategy

This section details the specific mechanisms governing the absorption, distribution, metabolism, and excretion of 3-HP-ECP.

A. Absorption & Permeability
  • Mechanism: The urea moiety reduces the basicity of the N4 nitrogen, preventing ionization at physiological pH compared to the free piperazine. This typically enhances passive diffusion.

  • Risk: The urea NH is a hydrogen bond donor, which can increase efflux liability (P-gp substrate).

  • Protocol Recommendation: Bidirectional Caco-2 permeability assay with and without Verapamil (P-gp inhibitor).

B. Metabolism (The Critical Determinant)

The metabolic fate of 3-HP-ECP is dominated by the 3-hydroxyphenyl ring.

  • Phase II (Major): Rapid O-glucuronidation by UGT1A1, UGT1A6, and UGT1A9. This is the rate-limiting step for clearance.

  • Phase I (Minor): Hydrolysis of the urea to release the ethylamine and the core phenylpiperazine is chemically possible but enzymatically slow.

  • CYP-Mediated Oxidation: Aromatic hydroxylation at the para-position (4-position of the phenyl ring) may occur if the phenol is methylated.

C. Distribution
  • CNS Penetration: Phenylpiperazines are classic CNS scaffolds. The urea adds polar surface area (PSA). If PSA > 90 Ų, BBB penetration may be restricted.

  • Protein Binding: Phenolic compounds often exhibit high plasma protein binding (>90%) due to interaction with albumin.

Visualization: Metabolic Pathways & Workflow

Figure 1: Predicted Metabolic Fate of 3-HP-ECP

This diagram illustrates the competition between stable excretion and rapid conjugation.

MetabolicFate Parent 3-HP-ECP (Parent Drug) Glucuronide 3-O-Glucuronide (Major Metabolite) Parent->Glucuronide UGT1A1/1A9 (Rapid Clearance) Sulfate 3-O-Sulfate (Minor Metabolite) Parent->Sulfate SULT1A1 Hydrolysis 3-OH-Phenylpiperazine (Active Core) Parent->Hydrolysis Carboxylesterase (Slow) Oxidation Quinone Imine (Reactive Intermediate) Parent->Oxidation CYP2D6/3A4 (Bioactivation Risk)

Caption: Figure 1.[1][2] The metabolic trajectory of 3-HP-ECP is dominated by Phase II glucuronidation. Urea hydrolysis is a minor pathway, preserving the scaffold integrity.

Figure 2: Preclinical Evaluation Workflow

Workflow Start Start: 3-HP-ECP Evaluation Step1 1. Physicochemical Profiling (LogP, pKa, Sol) Start->Step1 Step2 2. In Vitro Stability (Microsomes + UGT Cofactors) Step1->Step2 Decision1 T1/2 > 30 min? Step2->Decision1 Step3A 3A. Metabolite ID (Check for Glucuronide) Decision1->Step3A No (Unstable) Step3B 3B. Caco-2 Permeability (Assess Efflux) Decision1->Step3B Yes (Stable) Step4 4. Rat PK Study (IV vs PO Bioavailability) Step3A->Step4 Optimize Formulation Step3B->Step4 End Go/No-Go Decision Step4->End

Caption: Figure 2. Decision-gated workflow for evaluating 3-HP-ECP. Early identification of UGT-mediated instability is critical before in vivo studies.

Experimental Protocols

To ensure data integrity, use these standardized protocols.

Protocol A: UGT-Supplemented Microsomal Stability

Standard microsome assays often lack the cofactor (UDPGA) required for glucuronidation, leading to false stability data for phenols like 3-HP-ECP.

  • Preparation: Thaw pooled liver microsomes (human/rat) on ice.

  • Reaction Mix:

    • Microsomes: 0.5 mg/mL protein.

    • Test Compound: 1 µM (final).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Alamethicin: 25 µg/mg protein (pore-forming agent to access luminal UGTs).

  • Initiation: Add cofactor mix: NADPH (1 mM) for CYPs + UDPGA (2 mM) for UGTs.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion. Calculate

    
     based on depletion slope.
    
Protocol B: Equilibrium Dialysis (Protein Binding)

Essential for correcting potency values, as phenols bind heavily to albumin.

  • Apparatus: RED (Rapid Equilibrium Dialysis) device.

  • Setup:

    • Chamber A: Plasma spiked with 3-HP-ECP (1 µM).

    • Chamber B: PBS buffer (pH 7.4).

  • Incubation: 4 hours at 37°C with orbital shaking.

  • Analysis: Sample both chambers. Match matrix (add plasma to buffer samples, buffer to plasma samples) before extraction to ensure consistent ionization efficiency in LC-MS.

  • Calculation:

    
    .
    

References

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1221792-31-9).[3] Link

  • Key Organics. (2024). BIONET Building Blocks: Phenylpiperazine Ureas. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for Microsomal Stability protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Kiang, T. K., et al. (2005). Mechanism-based inhibition of human cytochrome P450 3A4 by the phenylpiperazine antidepressant nefazodone. Drug Metabolism and Disposition, 33(1), 1-4. (Reference for phenylpiperazine metabolism).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Operational Summary

Immediate Action Required: Do not dispose of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine (hereafter 1-HEP ) down the drain or in municipal trash. This compound contains both phenolic and piperazine moieties, requiring segregation into Non-Halogenated Organic Waste streams destined for high-temperature incineration.

Critical Prohibition:

  • NEVER mix with strong oxidizing agents (e.g., nitric acid, perchlorates) due to the phenolic ring's susceptibility to rapid, exothermic oxidation.

  • NEVER mix with bleach (sodium hypochlorite); piperazine derivatives can form chloramines, which are potent respiratory irritants.

Chemical Hazard Assessment (SAR Analysis)

To validate our disposal method, we must understand the molecule's Structure-Activity Relationship (SAR). 1-HEP is not a ubiquitous commodity chemical; therefore, we derive its safety profile from its functional groups.

Functional GroupHazard CharacteristicImplications for Disposal
Piperazine Ring Basic (pH > 7), Potential SensitizerMust be segregated from strong acids to prevent heat generation.[1]
Phenolic Moiety Acidic, Toxic, Environmental PollutantRequires thermal destruction (incineration) to prevent aquatic toxicity.
Ethylcarbamoyl Urea-like linkageGenerates Nitrogen Oxides (NOx) upon combustion. Facility must have scrubbers.

Expert Insight: The coexistence of a basic amine (piperazine) and an acidic phenol makes this compound a zwitterionic-like species in solution. It is stable under ambient conditions but can degrade into toxic metabolites if subjected to uncontrolled hydrolysis.

Waste Characterization & Regulatory Coding

Proper coding ensures the receiving facility treats the waste correctly. While 1-HEP is not explicitly "P-Listed" or "U-Listed" under US EPA RCRA regulations (40 CFR 261), it must be characterized by its properties.

RCRA Waste Codes (US EPA)[2]
  • Primary Classification: Non-Regulated Organic Solid (unless mixed with solvents).

  • If mixed with Flammable Solvents: D001 (Ignitable).

  • If exhibiting Corrosivity (pH

    
     2 or 
    
    
    
    12.5):
    D002 .
  • Best Practice Default: Manage as Hazardous Chemical Waste to ensure incineration.

Note: In the European Union, assign European Waste Code (EWC) 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stocks, spill cleanup residues, or contaminated solids.

  • Containment: Transfer the solid 1-HEP into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, 95%+"

    • Hazards: "Irritant, Toxic"

  • Segregation: Place the jar into a secondary container (e.g., a plastic bin) designated for "Organic Solids."

  • Final Disposition: Submit for Lab Pack pickup. The waste contractor will incinerate the entire container.

Protocol B: Liquid Waste (Mother Liquors/HPLC Waste)

Applicable for: Reaction mixtures or analytical samples dissolved in solvents (MeOH, DMSO, Acetonitrile).

  • Solvent Compatibility Check: Ensure the solvent stream is Non-Halogenated .

    • Compatible: Methanol, Ethanol, Acetonitrile, Acetone.

    • Incompatible: Chloroform, Dichloromethane (DCM). Note: If DCM was used, this must go to the Halogenated stream, but 1-HEP is generally more soluble in polar organics.

  • Bulking: Pour the solution into the "Non-Halogenated Organic Solvent" carboy (typically 20L HDPE).

  • Log Entry: You must record the addition on the carboy's accumulation log.

    • Entry: "Trace this compound (<1%)".

  • Cap Integrity: Ensure the cap is vented (if required by site safety) or tightly sealed to prevent volatile emissions.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 1-HEP. This is a self-validating workflow: if you cannot answer "Yes" to a compatibility check, the workflow forces a stop.

DisposalWorkflow Start Waste Generation: 1-HEP StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Solution / Liquid StateCheck->Liquid Liquid Container Transfer to HDPE Jar Solid->Container LabelSolid Label: 'Toxic/Irritant' Organic Solid Container->LabelSolid LabPack Segregate for Lab Pack Incineration LabelSolid->LabPack OxidizerCheck Contains Strong Oxidizers? Liquid->OxidizerCheck SolventCheck Is Solvent Halogenated? NonHalo Non-Halogenated Stream (MeOH, ACN, DMSO) SolventCheck->NonHalo No Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Yes Bulking Bulk into Carboy NonHalo->Bulking Halo->Bulking OxidizerCheck->SolventCheck No Quench STOP: Perform Reductive Quench OxidizerCheck->Quench Yes Quench->SolventCheck After Neutralization Incineration High-Temp Incineration (Cement Kiln/Facility) Bulking->Incineration

Figure 1: Decision tree for the segregation and disposal of this compound, prioritizing thermal destruction.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, execute the S.W.I.M. protocol:

StepActionTechnical Rationale
S topCease all work. Isolate the area.Prevents tracking of the phenol derivative into clean zones.
W arnAlert nearby personnel.Piperazines can be respiratory sensitizers; inhalation avoidance is key.[2]
I solateVentilate the area.[1][2][3][4][5][6]Reduces concentration of potential dust or solvent vapors.
M inimizeSolid Spill: Cover with wet paper towels to prevent dust. Scoop into a bag.Liquid Spill: Use a universal absorbent (vermiculite or clay).Do not use bleach to clean the surface (chloramine risk). Use simple soap and water for final decontamination.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link]

Sources

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